2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide
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Overview
Description
2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Quinoline and Its Derivatives as Corrosion Inhibitors
Quinoline compounds, including its derivatives, exhibit significant effectiveness as anticorrosive materials. The high electron density of quinoline derivatives allows them to adsorb and form stable chelating complexes with metallic surfaces, providing corrosion protection. These compounds, including specific derivatives like "2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide," show potential in protecting metals from corrosion, particularly in industrial applications. The study by Verma, Quraishi, and Ebenso (2020) offers insights into the mechanisms of action and the broad spectrum of applications for quinoline derivatives in corrosion inhibition Verma, Quraishi, & Ebenso, 2020.
Medicinal Chemistry
Functional Chemical Groups in CNS Drug Synthesis
The review by Saganuwan (2017) identifies quinoline and its derivatives, including "this compound," as having potential functional chemical groups for synthesizing novel central nervous system (CNS) acting drugs. These compounds are highlighted for their ability to replace carbon in benzene rings, forming heterocycles with nitrogen (N), sulfur (S), and oxygen (O), which may lead to effects ranging from depression to euphoria to convulsion. This underscores the compound's relevance in the development of new therapeutic agents targeting CNS disorders Saganuwan, 2017.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-2-30-19-10-9-15(13-20(19)31(28,29)26-11-5-6-12-26)24-22(27)17-14-21(23)25-18-8-4-3-7-16(17)18/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVCPSVKKPUNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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